molecular formula C12H9IO4 B1597154 Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate CAS No. 35204-44-5

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Cat. No. B1597154
CAS RN: 35204-44-5
M. Wt: 344.1 g/mol
InChI Key: HUJFMOAXSPSGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (EIOC) is an organic compound that has been widely studied for its potential applications in scientific research. EIOC is a colorless to pale yellow solid, with a molecular formula of C11H8IO4 and a molar mass of 309.08 g/mol. It is a derivative of chromene, a type of heterocyclic compound that is found in a wide variety of natural products such as flavonoids and lignans. EIOC is of particular interest due to its unique properties, including its high solubility in organic solvents and its ability to form stable complexes with metal ions.

Scientific Research Applications

Chemical Decomposition Mechanisms

Chohan et al. (1971) studied the decomposition mechanism of a related compound, ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, in various acids. This study is significant for understanding the chemical behavior and potential applications of similar compounds in pharmaceutical and chemical industries (Chohan et al., 1971).

Anticancer Potential

Das et al. (2009) demonstrated the ability of a structurally similar compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, to mitigate drug resistance in leukemia cells and synergize with various cancer therapies, suggesting potential applications in cancer treatment (Das et al., 2009).

Synthesis of Functionalized Derivatives

Boominathan et al. (2011) described a method for synthesizing medicinally promising derivatives of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate, highlighting its utility in creating new pharmaceutical compounds (Boominathan et al., 2011).

Antimicrobial and Antifungal Activities

Tiwari et al. (2018) synthesized derivatives of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and demonstrated their significant antibacterial and antifungal activities. This suggests the potential application of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).

G Protein-Coupled Receptor Research

Thimm et al. (2013) developed a tritium-labeled form of a similar compound for studying the GPR35 receptor, indicating its application in molecular pharmacology and receptor studies (Thimm et al., 2013).

properties

IUPAC Name

ethyl 6-iodo-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJFMOAXSPSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379468
Record name Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

CAS RN

35204-44-5
Record name Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35204-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.